2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone
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Overview
Description
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.236 g/mol . This compound features a cyclopentanone ring substituted with a hydroxy group and a nitrophenyl group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone typically involves the condensation of cyclopentanone with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate aldol product, which is subsequently dehydrated to yield the final compound. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of 2-(Oxidized-(3-nitrophenyl)methyl)cyclopentanone
Reduction: Formation of 2-(Hydroxy-(3-aminophenyl)methyl)cyclopentanone
Substitution: Formation of various substituted cyclopentanone derivatives depending on the nucleophile used
Scientific Research Applications
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in studying enzyme-catalyzed reactions involving nitro and hydroxy groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An enol tautomer of 3-methylcyclopentane-1,2-dione, used in flavors and perfumery.
Cyclopentanone, 3-methyl-: A related compound with a methyl group on the cyclopentanone ring.
Uniqueness
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone is unique due to the presence of both hydroxy and nitrophenyl groups on the cyclopentanone ring
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2 |
InChI Key |
NARLCEZIFIKPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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